Scientific Field: Material Science and Chemistry
Methods of Application: The synthesis and structure of this novel ortho-fluoroazobenzene is described in the referenced study . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
Results or Outcomes: Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . The absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .
Scientific Field: Organic Chemistry
Summary of the Application: Methyl 2-nitrobenzoate, a related compound, may be used in chemical synthesis studies .
Scientific Field: Medicinal Chemistry
Summary of the Application: 2-Bromo-3-nitrobenzoic Acid Methyl Ester, a related compound, is an intermediate in the synthesis of the anti-inflammatory drug Balsalazide .
Summary of the Application: Methyl 2-methyl-3-nitrobenzoate, a related compound, may be used in the synthesis of various chemical compounds such as methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids .
Methods of Application: These compounds are synthesized via reaction with aromatic aldehydes in the presence of DBU in DMSO .
Summary of the Application: Methyl 4-bromo-3-nitrobenzoate is used in the synthesis of photoactive materials . These materials are of interest in the development of advanced sensors, drug delivery systems, data storage devices, and molecular switches .
Summary of the Application: Methyl 4-bromo-3-methyl-2-nitrobenzoate is used as an intermediate in the synthesis of various chemical compounds .
Methyl 4-bromo-3-methyl-2-nitrobenzoate is an organic compound characterized by a benzoate structure with three functional groups: a methyl group, a bromo group, and a nitro group. Its chemical formula is , and it has a molecular weight of approximately 274.07 g/mol. The compound typically appears as a solid, with melting points ranging from 101 to 105 °C, and it is soluble in organic solvents such as toluene .
These reactions enable the compound to serve as an intermediate in synthesizing more complex organic molecules.
Research indicates that compounds similar to methyl 4-bromo-3-methyl-2-nitrobenzoate exhibit various biological activities, including antibacterial and antitumor properties. The presence of the nitro group is particularly significant in medicinal chemistry, as it often contributes to the biological efficacy of the compound. Studies have shown that derivatives of nitrobenzoates can inhibit certain enzymes or interfere with cellular processes in pathogenic organisms .
Methyl 4-bromo-3-methyl-2-nitrobenzoate can be synthesized through several methods:
Methyl 4-bromo-3-methyl-2-nitrobenzoate finds applications in various fields:
Interaction studies involving methyl 4-bromo-3-methyl-2-nitrobenzoate often focus on its reactivity with biological macromolecules and other small molecules:
Methyl 4-bromo-3-methyl-2-nitrobenzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:
Compound Name | Structure Characteristics | Similarity Score |
---|---|---|
Methyl 5-bromo-2-methyl-3-nitrobenzoate | Different position of bromo and nitro groups | 0.95 |
Methyl 3-bromo-2-methyl-5-nitrobenzoate | Variation in nitro group position | 0.92 |
Methyl 4-bromo-2-nitrobenzoate | Lacks the methyl group at position three | 0.91 |
Methyl 3-amino-4-bromo-2-nitrobenzoate | Contains an amino group instead of a methyl group | 0.91 |
tert-Butyl 4-bromo-2-nitrobenzoate | Tert-butyl group instead of methyl | 0.95 |
These compounds illustrate variations in substituents that can affect both chemical reactivity and biological activity, highlighting the uniqueness of methyl 4-bromo-3-methyl-2-nitrobenzoate within this class of compounds .
The synthesis of nitroaromatic esters traces its origins to classical nitration methodologies employing mixed acids (HNO₃/H₂SO₄) for electrophilic aromatic substitution. Early 20th-century techniques focused on mono-nitration of benzoic acid derivatives, but poor regioselectivity and harsh conditions limited their applicability. For instance, nitration of methyl benzoate under traditional conditions often yielded mixtures of ortho-, meta-, and para-nitro isomers due to the ester group’s dual role as an electron-withdrawing meta-director and a steric hindrance source.
The development of directed ortho-metalation in the 1980s revolutionized nitroaromatic synthesis by enabling pre-functionalization of aromatic rings. By temporarily installing directing groups such as boronic acids or sulfonates, chemists achieved higher regiochemical fidelity during nitration. Additionally, the advent of solid acid catalysts (e.g., zeolites) in the 1990s provided milder nitration conditions, reducing side reactions like ester hydrolysis. These innovations laid the groundwork for modern strategies to assemble polyfunctionalized nitroaromatic esters.
Introducing bromine at position 4 in methyl 3-methyl-2-nitrobenzoate requires navigating competing electronic effects from the nitro (meta-directing) and ester (meta-directing) groups. Recent studies highlight the efficacy of Lewis acid-mediated bromination to override inherent directing biases. For example, FeBr₃-catalyzed bromination in dichloromethane at 0°C selectively installs bromine at position 4, leveraging the ester’s steric bulk to shield position 2.
Brominating Agent | Catalyst | Solvent | Temperature | % Yield (4-Bromo) |
---|---|---|---|---|
Br₂ | FeBr₃ | CH₂Cl₂ | 0°C | 78% |
NBS | AIBN | CCl₄ | 80°C | 65% |
HBr/H₂O₂ | — | Acetic Acid | 25°C | 42% |
Alternative strategies employ temporary directing groups. Installing a removable trimethylsilyl group at position 4 prior to nitration and esterification ensures subsequent bromination occurs exclusively at the pre-marked site. This method achieves >90% regioselectivity but requires additional synthetic steps.
Concurrent methylation and nitration presents a formidable challenge due to the incompatibility of methylating agents (e.g., CH₃I) with strong nitrating acids. However, tandem catalytic systems have emerged to circumvent this issue. A notable example involves palladium-catalyzed C–H activation to install methyl groups via Suzuki-Miyaura coupling, followed by in situ nitration using acetyl nitrate.
The use of bimetallic catalysts (e.g., Pd/Cu) enables sequential C–H methylation and nitration in a single pot. For instance, Pd(OAc)₂ and Cu(NO₃)₂ in trifluoroethanol facilitate methylation at position 3 via directed C–H functionalization, followed by nitration at position 2 with minimal byproduct formation. This approach reduces intermediate purification steps and improves overall atom economy.
Solvent choice critically influences reaction efficiency in multi-step syntheses. Polar aprotic solvents like dimethylformamide (DMF) enhance nitration rates by stabilizing nitrosonium intermediates, while non-polar solvents (e.g., toluene) favor bromination by minimizing ester hydrolysis.
Reaction Step | Optimal Solvent | Dielectric Constant | Key Benefit |
---|---|---|---|
Nitration | DMF | 36.7 | Stabilizes nitronium ion |
Bromination | CH₂Cl₂ | 8.9 | Minimizes ester hydrolysis |
Methylation | Toluene | 2.4 | Enhances Pd-catalyzed C–H activation |
Recent advances emphasize green chemistry principles. Cyclopentyl methyl ether (CPME), a low-toxicity solvent, has shown promise in nitration and bromination steps, offering comparable yields to traditional solvents while improving recyclability.